molecular formula C8H8ClN3 B3378908 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole CAS No. 149440-48-2

5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole

Cat. No. B3378908
CAS RN: 149440-48-2
M. Wt: 181.62 g/mol
InChI Key: LKXUAZIEBAPBNR-UHFFFAOYSA-N
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Description

The compound “5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole” is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The “5-(chloromethyl)” and “1-methyl” parts suggest that there are chloromethyl and methyl groups attached to the benzotriazole ring .


Synthesis Analysis

While specific synthesis methods for “5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole” were not found, similar compounds such as 5-(chloromethyl)furfural (CMF) can be synthesized from biomass-derived carbohydrates . Another method involves the chemical processing of spent biomass to obtain CMF with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Molecular Structure Analysis

The molecular structure of “5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole” would likely consist of a benzotriazole ring with a chloromethyl group attached at the 5th position and a methyl group at the 1st position .

Safety and Hazards

While specific safety and hazard information for “5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole” was not found, similar compounds like 5-(chloromethyl)furfural can absorb through gloves and stain the skin a dark brown black color. The health implications of dermal CMF exposure are unclear; CMF should be handled with caution .

properties

IUPAC Name

5-(chloromethyl)-1-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXUAZIEBAPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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